molecular formula C6H15N3O B1674931 L-Lysinamide CAS No. 32388-19-5

L-Lysinamide

Cat. No. B1674931
CAS RN: 32388-19-5
M. Wt: 145.2 g/mol
InChI Key: HKXLAGBDJVHRQG-YFKPBYRVSA-N
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Description

L-Lysinamide is a compound that is not naturally occurring and is only found in individuals exposed to this compound or its derivatives . It is part of the human exposome, which is the collection of all the exposures of an individual in a lifetime and how those exposures relate to health . The molecular formula of L-Lysinamide is C6H15N3O .


Synthesis Analysis

Ethyl L-lysine dihydrochloride was reacted with three different dianhydrides to yield the poly (ethyl L-lysinimide)s . It was also reacted with two different diacyl chlorides to yield the poly (ethyl L-lysinamide)s . Another synthesis method involved the creation of mono- and di-valent cationic 3^L-Lysinamide-carbamoyl] cholesterol (K-Chol) derivatives by solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of L-Lysinamide is represented by the formula C6H15N3O . More detailed structural information can be obtained from resources like ChemSpider .


Physical And Chemical Properties Analysis

L-Lysinamide has an average mass of 145.203 Da and a monoisotopic mass of 145.121506 Da . More detailed physical and chemical properties can be obtained from resources like ChemSpider .

Safety And Hazards

L-Lysinamide may cause skin irritation and/or dermatitis . It may also cause irritation of the respiratory tract if inhaled, and it may be harmful if swallowed . It is recommended to avoid food, drug, pesticide or biocidal product use .

Future Directions

L-Lysinamide, one of the products of L-lysine metabolism, was found to be enriched in the purine metabolic pathway . Alterations in the lysine metabolism were strongly associated with hypertensive patients on low- or high-sodium diets . This suggests that L-Lysinamide could potentially be used as a biomarker for hypertension in adolescents with obesity .

properties

IUPAC Name

(2S)-2,6-diaminohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H2,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXLAGBDJVHRQG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186101
Record name L-Lysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Lysinamide

CAS RN

32388-19-5
Record name L-Lysinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-LYSINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13E91O1V3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
822
Citations
SS Wang, FH Carpenter - Journal of Biological Chemistry, 1968 - ASBMB
A steady state kinetic analysis has been made of the trypsin-catalyzed hydrolysis of N α -benzyol-l-arginamide, N α -benzoyl-l-lysinamide, and N α -benzoyl-S-2-aminoethyl-l-…
Number of citations: 64 www.jbc.org
S Zahmatkesh, MR Vakili - Journal of Amino Acids, 2010 - downloads.hindawi.com
… Synthesis and Characterization of New Optically Active Poly (ethyl L-lysinamide)s and Poly (ethyl L-lysinimide)s … Ethyl L-lysine dihydrochloride was reacted with three different …
Number of citations: 7 downloads.hindawi.com
EJ Lee, M Lee, JS Park, JS Choi - Bulletin of the Korean Chemical …, 2006 - koreascience.kr
… In this report, we describe the synthesis of mono- and di-valent cationic 3^L-Lysinamide-… Cholesteryl chlorofbrmate was conjugated with L-Lysinamide via carbamate e아er linkage. …
Number of citations: 1 koreascience.kr
JS Choi, EJ Lee, HS Jang, JS Park - BMB Reports, 2000 - papersearch.net
In this paper, we report a new cationic lipid composed of Llysinamide and cholesterol as a potent gene delivery vector. 3β[L-Lysinamide-carbamoyl] cholesterol could self-assemble with …
Number of citations: 4 papersearch.net
H Umezawa, S HORI, T SAWA, T YOSHIOKA… - The Journal of …, 1974 - jstage.jst.go.jp
… It hydrolyzed L-lysinamide, L-lysyl-β-naphthyl-amide, L-arginy1-β-naphthylamide, L-lysyl-L-lysine and Iysyl-bradykinin, but not leucinamide or L-leucyl-β-naphthylamide. Hydrolysis of L-…
Number of citations: 125 www.jstage.jst.go.jp
X De La Cruz, J Tormo, I Fita… - … Section C: Crystal …, 1991 - scripts.iucr.org
… L-Lysinamide dihydrochloride, C6HI7- N302+.2C1-, M,=218"14, … The structure determination of L-lysinamide dihydro- chloride is part … 1706 L-LYSINAMIDE DIHYDROCHLORIDE …
Number of citations: 6 scripts.iucr.org
JS Choi, EJ Lee, HS Jang, JS Park - Bioconjugate chemistry, 2001 - ACS Publications
… In light of the above considerations, we have prepared and described in this paper new promising DNA delivery agents composed of l-lysinamide, l-ornithinamide and cholesterol, …
Number of citations: 143 pubs.acs.org
A Chopra - 2010 - europepmc.org
[99mTc]Cyclo(L-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl), (1‡1)-sulfide with 3-[(mercaptoacetyl)amino]-L-alanyl-L-lysyl-L-cysteinyl-L-lysinamide …
Number of citations: 5 europepmc.org
B Českis, H Šebeka, K Janulaitiene… - International Journal of …, 1987 - Elsevier
… However in all these cases L-lysinamide is not a principal substrate because enzymatic … when the L-lysinamide is used as a substrate. The enzyme which hydrolyze L-lysinamide at a …
Number of citations: 4 www.sciencedirect.com
N Izumiya, H Uchio - The Journal of Biochemistry, 1959 - academic.oup.com
… In this connection, it seemed desirable to examine the mode and rates of hydrolysis of the peptide amides (glycyl)n·L-lysinamide by trypsin in which n are 1, 2, 3, and 4. It should be …
Number of citations: 22 academic.oup.com

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